

HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine

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Compound of Interest

2-(4-fluorophenyl)-Nmethylethanamine

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Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of **2-(4-fluorophenyl)-N-methylethanamine** using Pre-Column Derivatization

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **2-(4-fluorophenyl)-N-methylethanamine**. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy is employed using 2-naphthalenesulfonyl chloride (NSCI) to yield a highly UV-active derivative. This method is suitable for the quantitative analysis of **2-(4-fluorophenyl)-N-methylethanamine** in research and drug development settings, offering excellent linearity, accuracy, and precision.

Introduction

2-(4-fluorophenyl)-N-methylethanamine is a phenethylamine derivative of interest in pharmaceutical research. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The primary challenge in analyzing this secondary amine by HPLC with UV detection is its weak ultraviolet absorption. To overcome this, a pre-column derivatization technique is employed.[1][2] This method utilizes 2-naphthalenesulfonyl chloride (NSCI) as a derivatizing agent, which reacts with the secondary



amine group to form a stable sulfonamide.[3] The resulting derivative possesses a naphthalene moiety, which exhibits strong absorbance at 254 nm, enabling sensitive and selective quantification.[3]

Experimental Protocol Reagents and Materials

- Analyte: **2-(4-fluorophenyl)-N-methylethanamine** reference standard (>95% purity)[4]
- Derivatizing Reagent: 2-naphthalenesulfonyl chloride (NSCI)
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
- Buffer: Borate Buffer (0.1 M, pH 9.5)
- Catalyst (optional): 1-methylpyrrole[3]
- Quenching Solution: Sodium Hydroxide (1 M)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector is used. The detailed chromatographic conditions are summarized in Table 1.



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm)
Mobile Phase A	Deionized Water
Mobile Phase B	Acetonitrile
Gradient Program	0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm[3]
Injection Volume	10 μL
Run Time	15 minutes
Table 1: HPLC Chromatographic Conditions	

Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-(4-fluorophenyl)-N-methylethanamine** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions (1-100 $\mu g/mL$): Prepare a series of working standards by serially diluting the stock solution with methanol.
- Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of NSCI in 10 mL of acetonitrile. Prepare this solution fresh daily.
- Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water, and adjust the pH to 9.5 with 1 M sodium hydroxide.

Derivatization Protocol



- Pipette 100 μL of a working standard solution or sample into a clean microcentrifuge tube.
- Add 200 μL of 0.1 M Borate Buffer (pH 9.5).
- Add 200 μL of the NSCI derivatization solution. For catalyzed reaction, add 20 μL of 1methylpyrrole.[3]
- Vortex the mixture for 30 seconds.
- Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
- Cool the mixture to room temperature.
- Add 100 μL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing excess NSCI.
- Vortex for 10 seconds.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The proposed method should be validated according to ICH guidelines. A summary of typical performance characteristics for such a method is presented in Table 2.

Parameter	Result
Linearity (Concentration Range)	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	~0.2 μg/mL
Limit of Quantification (LOQ)	~0.7 μg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Table 2: Summary of Method Validation Parameters	



Visualization of Experimental Workflow

The logical flow of the experimental protocol, from sample preparation to final analysis, is depicted in the following diagram.



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Caption: Workflow for the HPLC quantification of **2-(4-fluorophenyl)-N-methylethanamine**.

Conclusion

The described HPLC method with pre-column derivatization using 2-naphthalenesulfonyl chloride provides a sensitive, specific, and reliable approach for the quantification of **2-(4-fluorophenyl)-N-methylethanamine**. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate analysis of this compound.

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